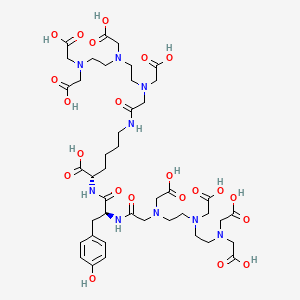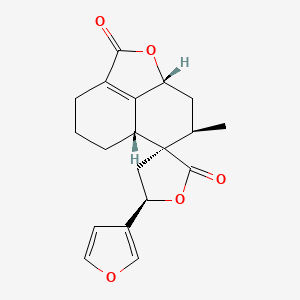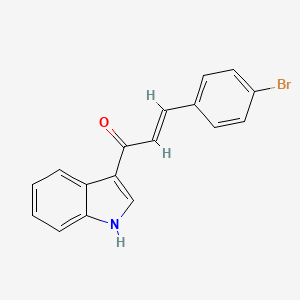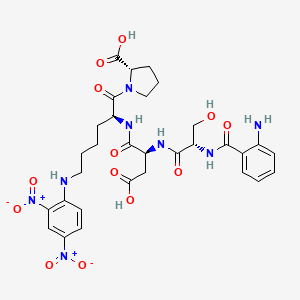
Abz-SDK(Dnp)P-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abz-SDK(Dnp)P-OH is a fluorescence peptide that serves as a substrate for angiotensin I-converting enzyme (ACE). It contains a fluorescent donor-acceptor pair, o-aminobenzoic acid (Abz) and 2,4-dinitrophenyl (Dnp), which makes it useful in various biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Abz-SDK(Dnp)P-OH involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The amino acids are coupled sequentially, starting from the C-terminal end to the N-terminal end. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process involves large-scale HPLC, and the final product is lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions
Abz-SDK(Dnp)P-OH primarily undergoes hydrolysis when it interacts with angiotensin I-converting enzyme. The enzyme cleaves the peptide bond between the aspartic acid and lysine residues, separating the Abz and Dnp groups .
Common Reagents and Conditions
Reagents: Angiotensin I-converting enzyme, buffer solutions.
Conditions: The reaction is typically carried out in a buffered aqueous solution at physiological pH and temperature
Major Products
The major products of the hydrolysis reaction are the separated Abz and Dnp groups, which can be detected using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Abz-SDK(Dnp)P-OH is widely used in scientific research due to its fluorescence properties and its role as a substrate for angiotensin I-converting enzyme. Some of its applications include:
Biochemical Assays: Used to measure the activity of angiotensin I-converting enzyme in various biological samples
Inhibitor Screening: Employed in high-throughput screening assays to identify potential inhibitors of angiotensin I-converting enzyme
Kinetic Studies: Utilized to study the kinetics of enzyme-substrate interactions
Medical Research: Investigated for its potential role in understanding diseases related to the renin-angiotensin system, such as hypertension and heart failure
Wirkmechanismus
Abz-SDK(Dnp)P-OH exerts its effects by serving as a substrate for angiotensin I-converting enzyme. The enzyme cleaves the peptide bond between the aspartic acid and lysine residues, resulting in the separation of the Abz and Dnp groups. This cleavage event can be monitored using fluorescence spectroscopy, as the fluorescence of Abz is quenched by Dnp until they are separated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abz-FRK(Dnp)P-OH: Another fluorescence peptide substrate for angiotensin I-converting enzyme, with a different peptide sequence.
Abz-LFK(Dnp)-OH: A similar compound with a different peptide sequence, used for similar biochemical assays.
Uniqueness
Abz-SDK(Dnp)P-OH is unique due to its specific peptide sequence, which makes it a suitable substrate for studying the activity of angiotensin I-converting enzyme. Its high purity and well-defined fluorescence properties make it a valuable tool in biochemical and medical research .
Eigenschaften
Molekularformel |
C31H38N8O13 |
|---|---|
Molekulargewicht |
730.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H38N8O13/c32-19-7-2-1-6-18(19)27(43)36-23(16-40)29(45)35-22(15-26(41)42)28(44)34-21(30(46)37-13-5-9-24(37)31(47)48)8-3-4-12-33-20-11-10-17(38(49)50)14-25(20)39(51)52/h1-2,6-7,10-11,14,21-24,33,40H,3-5,8-9,12-13,15-16,32H2,(H,34,44)(H,35,45)(H,36,43)(H,41,42)(H,47,48)/t21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
GMKYRHRAUUXWAX-ZJZGAYNASA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C3=CC=CC=C3N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C3=CC=CC=C3N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


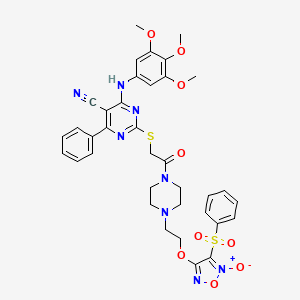

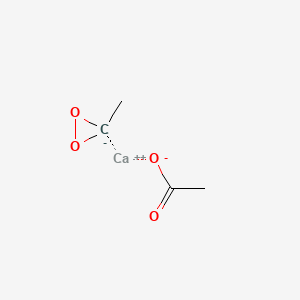
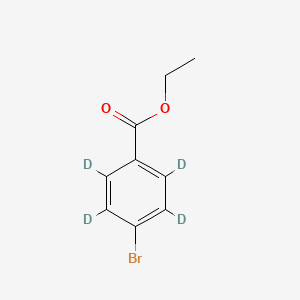

![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
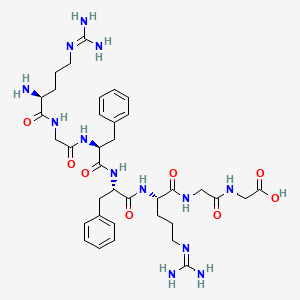

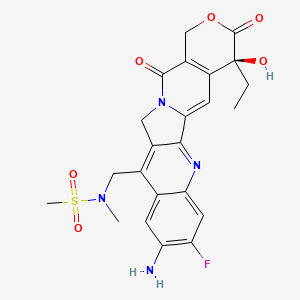
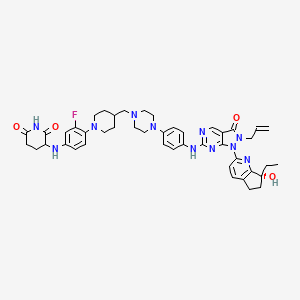
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
